Cas no 1049373-71-8 (N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide)

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide structure
1049373-71-8 structure
Product name:N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide
CAS No:1049373-71-8
MF:C21H31ClN4O2
Molecular Weight:406.949444055557
CID:6483545

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide 化学的及び物理的性質

名前と識別子

    • N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide
    • N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-cycloheptyloxamide
    • インチ: 1S/C21H31ClN4O2/c22-17-7-9-19(10-8-17)26-15-13-25(14-16-26)12-11-23-20(27)21(28)24-18-5-3-1-2-4-6-18/h7-10,18H,1-6,11-16H2,(H,23,27)(H,24,28)
    • InChIKey: BMSHCROFEDSHQI-UHFFFAOYSA-N
    • SMILES: C(NCCN1CCN(C2=CC=C(Cl)C=C2)CC1)(=O)C(NC1CCCCCC1)=O

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5266-0387-5μmol
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide
1049373-71-8
5μmol
$63.0 2023-09-10
Life Chemicals
F5266-0387-1mg
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide
1049373-71-8
1mg
$54.0 2023-09-10
Life Chemicals
F5266-0387-4mg
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide
1049373-71-8
4mg
$66.0 2023-09-10
Life Chemicals
F5266-0387-10μmol
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide
1049373-71-8
10μmol
$69.0 2023-09-10
Life Chemicals
F5266-0387-2mg
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide
1049373-71-8
2mg
$59.0 2023-09-10
Life Chemicals
F5266-0387-5mg
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide
1049373-71-8
5mg
$69.0 2023-09-10
Life Chemicals
F5266-0387-10mg
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide
1049373-71-8
10mg
$79.0 2023-09-10
Life Chemicals
F5266-0387-2μmol
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide
1049373-71-8
2μmol
$57.0 2023-09-10
Life Chemicals
F5266-0387-15mg
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide
1049373-71-8
15mg
$89.0 2023-09-10
Life Chemicals
F5266-0387-3mg
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide
1049373-71-8
3mg
$63.0 2023-09-10

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide 関連文献

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamideに関する追加情報

N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide: A Comprehensive Overview

The compound N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide (CAS No. 1049373-71-8) is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of ethanediamides, which are known for their versatile applications in drug design and development. The molecule's structure incorporates a piperazine ring, a chlorophenyl group, and a cycloheptyl moiety, making it a unique candidate for exploring various biological activities.

Recent studies have highlighted the importance of piperazine derivatives in modulating cellular pathways, particularly in the context of neurodegenerative diseases and cancer. The presence of the chlorophenyl group in this compound suggests potential interactions with G-protein coupled receptors (GPCRs), which are critical targets in drug discovery. Additionally, the cycloheptyl group introduces steric bulk, which may enhance the molecule's stability and bioavailability.

One of the most promising aspects of this compound is its ability to act as a dual-targeting agent. Researchers have demonstrated that ethanediamides can simultaneously inhibit multiple enzymes involved in inflammatory processes, making them attractive candidates for anti-inflammatory therapies. Furthermore, the piperazine ring is known to enhance membrane permeability, which is essential for delivering therapeutic agents across cellular barriers.

Recent advancements in computational chemistry have enabled detailed molecular docking studies of this compound. These studies reveal that the chlorophenyl group plays a pivotal role in stabilizing interactions within protein pockets, while the cycloheptyl group contributes to hydrogen bonding networks. Such insights are invaluable for optimizing drug candidates and improving their efficacy.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitutions and coupling reactions. The use of microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining high yields. This approach not only enhances productivity but also aligns with green chemistry principles by minimizing waste generation.

Preclinical studies indicate that this compound exhibits moderate to high potency in inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest its potential as an anti-inflammatory agent with minimal side effects. Moreover, preliminary toxicity assessments demonstrate that the compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

The integration of ethanediamide functionality into this molecule opens new avenues for exploring its role in modulating ion channels. Ion channels are integral to numerous physiological processes, and their dysregulation is implicated in conditions such as epilepsy and chronic pain. By targeting these channels, this compound could offer innovative treatment options for patients suffering from these debilitating disorders.

Another intriguing aspect of this compound is its potential as a prodrug. Prodrugs are designed to enhance drug delivery by converting into active metabolites within the body. The presence of labile groups in this molecule makes it an ideal candidate for prodrug design, enabling targeted delivery to specific tissues or cells.

In conclusion, N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide (CAS No. 1049373-71-8) represents a cutting-edge molecule with diverse applications in medicinal chemistry. Its unique structure, combined with recent advancements in computational and synthetic methodologies, positions it as a promising candidate for developing novel therapeutic agents. As research continues to unfold, this compound holds the potential to make significant contributions to the field of drug discovery and development.

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